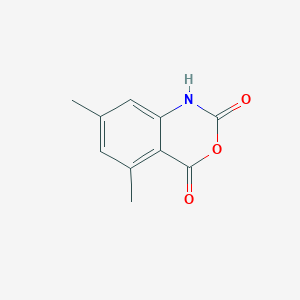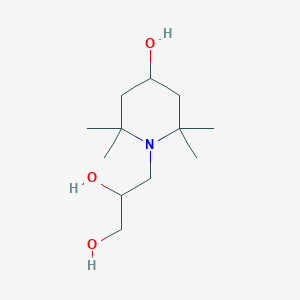![molecular formula C9H8F3NO B8576473 1-[4-(Trifluoromethyl)phenyl]ethanone oxime CAS No. 15996-83-5](/img/structure/B8576473.png)
1-[4-(Trifluoromethyl)phenyl]ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Trifluoromethyl)phenyl]ethanone oxime is an organic compound with the molecular formula C9H8F3NO It is a derivative of ethanone, where the phenyl ring is substituted with a trifluoromethyl group at the para position and an oxime group at the ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethyl)phenyl]ethanone oxime typically involves the reaction of 4-(trifluoromethyl)acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous ethanol solution, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes starting from benzotrifluoride. The process includes nitration, reduction, diazotization, and oximation using acetaldoxime, followed by deoximation to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Trifluoromethyl)phenyl]ethanone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[4-(Trifluoromethyl)phenyl]ethanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities.
Medicine: The compound is explored for its potential pharmacological properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and perfumes.
Mécanisme D'action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]ethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)acetophenone: A precursor in the synthesis of the oxime derivative.
1-[3-(Trifluoromethyl)phenyl]ethanone oxime: An isomer with similar properties but different reactivity.
1-[4-(Trifluoromethyl)phenyl]ethanol: A related compound with an alcohol group instead of an oxime.
Uniqueness
1-[4-(Trifluoromethyl)phenyl]ethanone oxime is unique due to its combination of the trifluoromethyl and oxime groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
15996-83-5 |
|---|---|
Formule moléculaire |
C9H8F3NO |
Poids moléculaire |
203.16 g/mol |
Nom IUPAC |
(NZ)-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H8F3NO/c1-6(13-14)7-2-4-8(5-3-7)9(10,11)12/h2-5,14H,1H3/b13-6- |
Clé InChI |
KKWYDFPUEGTJRD-MLPAPPSSSA-N |
SMILES isomérique |
C/C(=N/O)/C1=CC=C(C=C1)C(F)(F)F |
SMILES canonique |
CC(=NO)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4'-chloro-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8576419.png)










